4-(Chloromethyl)-2-(3-chlorophenyl)-1,3-oxazole
Overview
Description
4-(Chloromethyl)-2-(3-chlorophenyl)-1,3-oxazole is a useful research compound. Its molecular formula is C10H7Cl2NO and its molecular weight is 228.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Transformation of 1,3-Azoles
A review by Abdurakhmanova et al. (2018) systematizes methods of synthesis and the chemical and biological properties of 4-phosphorylated derivatives of 1,3-azoles, including oxazoles. These compounds demonstrate a range of activities such as insecticidal, anti-blastic, sugar-lowering, and neurodegenerative effects among others. This indicates the potential for diverse biological and pharmaceutical applications of 1,3-azole derivatives, suggesting areas where 4-(Chloromethyl)-2-(3-chlorophenyl)-1,3-oxazole could potentially be applied Abdurakhmanova et al., 2018.
Therapeutic Potential of Oxazole Scaffold
Kaur et al. (2018) reviewed the biological potential of oxazoles, highlighting their significance in designing therapeutic agents due to their various pharmacological applications, including anticancer, anti-Alzheimer's, and anti-inflammatory effects. This review underscores the flexibility of the oxazole ligand for targeting molecular-level pathways in disease treatment, providing a context for exploring the therapeutic potentials of this compound Kaur et al., 2018.
Environmental Impact of Organochlorine Compounds
Research by Krijgsheld and Gen (1986) on the environmental impact of chlorophenols, including 3-chlorophenol, part of the structure of the compound , reveals moderate toxicity to aquatic and mammalian life. This research could inform environmental considerations in the production and use of this compound, especially concerning its breakdown products and their environmental persistence Krijgsheld & Gen, 1986.
Synthetic Routes for 1,4-disubstituted 1,2,3-Triazoles
Kaushik et al. (2019) discuss the importance of 1,2,3-triazoles as scaffolds in organic chemistry with wide applications in drug discovery, pharmaceutical chemistry, and material science. This highlights the relevance of heterocyclic compounds in scientific research and development, potentially relating to the applications and synthesis of this compound Kaushik et al., 2019.
Properties
IUPAC Name |
4-(chloromethyl)-2-(3-chlorophenyl)-1,3-oxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO/c11-5-9-6-14-10(13-9)7-2-1-3-8(12)4-7/h1-4,6H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJLBVWOUVSFJQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC(=CO2)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501266135 | |
Record name | 4-(Chloromethyl)-2-(3-chlorophenyl)oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501266135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22091-37-8 | |
Record name | 4-(Chloromethyl)-2-(3-chlorophenyl)oxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22091-37-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Chloromethyl)-2-(3-chlorophenyl)oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501266135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(chloromethyl)-2-(3-chlorophenyl)-1,3-oxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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